molecular formula C8H16O2 B3066861 2,2,4-Trimethyl-3-hydroxypentanal CAS No. 918-79-6

2,2,4-Trimethyl-3-hydroxypentanal

Cat. No. B3066861
CAS RN: 918-79-6
M. Wt: 144.21 g/mol
InChI Key: OZMMQWRIAMEIJS-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3-hydroxypentanal, also known as 3-Hydroxy-2,2,4-trimethylpentanal, is a chemical compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a monoisotopic mass of 144.115036 Da .


Molecular Structure Analysis

The molecular structure of 2,2,4-Trimethyl-3-hydroxypentanal consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact 3D structure can be found in databases like ChemSpider .

Safety and Hazards

While specific safety and hazard information for 2,2,4-Trimethyl-3-hydroxypentanal was not found, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid contact with skin, eyes, and clothing, and do not ingest or breathe vapors or spray mist .

properties

IUPAC Name

3-hydroxy-2,2,4-trimethylpentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)7(10)8(3,4)5-9/h5-7,10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMMQWRIAMEIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445942
Record name 2,2,4-Trimethyl-3-hydroxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-3-hydroxypentanal

CAS RN

918-79-6
Record name 2,2,4-Trimethyl-3-hydroxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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